2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide is a fluorinated organic compound that features a trifluoromethyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoro-N-(trifluoromethyl)acetamide
- 2,2,2-Trifluoro-N-(trimethylsilyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both a trifluoromethyl group and a thiadiazole ring, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
27603-23-2 |
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Molecular Formula |
C5HF6N3OS |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C5HF6N3OS/c6-4(7,8)1(15)12-3-14-13-2(16-3)5(9,10)11/h(H,12,14,15) |
InChI Key |
LVKJUFHONRYUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)NC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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